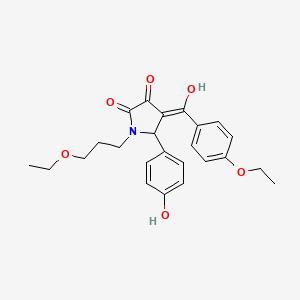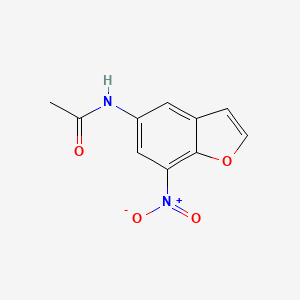
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ethoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzoyl chloride with 3-ethoxypropylamine to form an intermediate, which is then cyclized with 4-hydroxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(4-ethoxybenzoyl)-1-(3-ethoxypropyl)-3-oxo-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one.
Reduction: Formation of 4-(4-ethoxybenzyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyl and benzoyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-1-(3-methoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Hydroxybenzoyl)-1-(3-hydroxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27NO6/c1-3-30-15-5-14-25-21(16-6-10-18(26)11-7-16)20(23(28)24(25)29)22(27)17-8-12-19(13-9-17)31-4-2/h6-13,21,26-27H,3-5,14-15H2,1-2H3/b22-20- |
InChI Key |
BEBCOMKIMAIUPW-XDOYNYLZSA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC)/O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([(3-Chlorophenyl)amino]methyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11462618.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11462622.png)
![2-({5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2-chloro-5-nitrophenyl)ethanone](/img/structure/B11462628.png)
![N-(2,5-dimethylphenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11462629.png)
![4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11462634.png)
![3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11462638.png)

![N-(3-fluoro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11462648.png)
![(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide](/img/structure/B11462660.png)

![1-[(2-Chloroethyl)sulfonyl]decane](/img/structure/B11462681.png)
![6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11462686.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide](/img/structure/B11462691.png)
![7-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11462697.png)
